5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide

Lipophilicity Drug-likeness Membrane permeability

5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide (CAS 874814-15-0) is a fluorinated 4-hydroxyquinoline-3-carbohydrazide derivative with the molecular formula C₁₀H₇F₂N₃O₂ and a molecular weight of 239.18 g/mol. This compound belongs to the privileged 4-hydroxyquinoline pharmacophore class, which has been associated with anti-HIV-1, antibacterial, and β-glucuronidase inhibitory activities.

Molecular Formula C10H7F2N3O2
Molecular Weight 239.18 g/mol
Cat. No. B12277964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide
Molecular FormulaC10H7F2N3O2
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=C(C2=O)C(=O)NN)F)F
InChIInChI=1S/C10H7F2N3O2/c11-4-1-6(12)8-7(2-4)14-3-5(9(8)16)10(17)15-13/h1-3H,13H2,(H,14,16)(H,15,17)
InChIKeyGYJMSUQJERRIDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide: Core Scaffold and Regioisomeric Identity for Fluorinated Quinoline Procurement


5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide (CAS 874814-15-0) is a fluorinated 4-hydroxyquinoline-3-carbohydrazide derivative with the molecular formula C₁₀H₇F₂N₃O₂ and a molecular weight of 239.18 g/mol . This compound belongs to the privileged 4-hydroxyquinoline pharmacophore class, which has been associated with anti-HIV-1, antibacterial, and β-glucuronidase inhibitory activities [1]. The defining structural feature is the 5,7-difluoro substitution pattern on the quinoline benzene ring, which distinguishes it from other regioisomeric difluoro analogs (e.g., 6,8-difluoro and 5,8-difluoro variants) and mono-fluorinated congeners. This regiospecific fluorination directly influences computed physicochemical parameters including LogP (1.91) and polar surface area (88.24 Ų), and has been shown to dictate regiochemical outcomes in nucleophilic substitution reactions [2]. The carbohydrazide moiety at position 3 serves as a versatile handle for further derivatization into hydrazone libraries, making the compound a strategic building block in medicinal chemistry campaigns targeting integrase, β-glucuronidase, and mycobacterial enzymes [1].

Why 5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide Cannot Be Substituted by Other Regioisomeric Analogs in Research Procurement


Fluorinated quinoline-3-carbohydrazides with identical molecular formulas but different fluorine placement are not functionally interchangeable. Computational data demonstrate that the 5,7-difluoro regioisomer exhibits a LogP of 1.91, whereas the 6,8-difluoro regioisomer shows an XLogP3-AA of 1.1 [1]. This ~0.8 log unit difference corresponds to an approximately 6.3-fold difference in octanol-water partition coefficient, which can substantially alter membrane permeability, protein binding, and pharmacokinetic behavior in downstream assays. Furthermore, experimental studies on polyfluorinated quinolines confirm that the 5,7-difluoro substitution pattern produces distinct regiochemical outcomes in reactions with nitrogen-centered nucleophiles (including hydrazine hydrate) compared to 6,7-difluoro, 5,6,8-trifluoro, and other fluorinated quinoline patterns [2]. The positioning of fluorine atoms also modulates the electron density of the quinoline ring, which affects both the acidity of the 4-hydroxy group and the chelation geometry with divalent metal ions in metalloenzyme active sites—a mechanism central to the HIV-1 integrase inhibitory activity documented for this scaffold class [3]. Substituting a different regioisomer therefore introduces uncontrolled variables in any structure-activity relationship (SAR) study.

Quantitative Differentiation Evidence for 5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide Versus Closest Analogs


Computed LogP Comparison: 5,7-Difluoro vs. 6,8-Difluoro Regioisomer

The 5,7-difluoro substitution pattern confers higher computed lipophilicity compared to the 6,8-difluoro regioisomer. The target compound has a LogP of 1.91330 , while the 6,8-difluoro regioisomer (CID 46397761) has an XLogP3-AA of 1.1 [1]. This represents a ΔLogP of approximately +0.81, corresponding to a ~6.5-fold higher predicted octanol-water partition coefficient, which may translate into enhanced passive membrane diffusion for the 5,7-difluoro congener in cell-based assays.

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area and Hydrogen Bond Acceptor Count Differentiation Among Fluorinated Analogs

The 5,7-difluoro compound has a computed polar surface area (PSA) of 88.24 Ų and 6 hydrogen bond acceptors (HBA), compared with the 6,8-difluoro regioisomer which has a PSA of 84.2 Ų and also 6 HBA [1]. The mono-fluorinated analog 6-fluoro-4-hydroxyquinoline-3-carbohydrazide has a higher PSA of 91.47 Ų but only 5 HBA . The 5,7-difluoro compound's intermediate PSA value—below the mono-fluoro analog but above the 6,8-difluoro isomer—positions it in a distinct physicochemical space that may offer a balanced profile for both permeability (favored by lower PSA) and solubility (favored by moderate PSA).

Physicochemical profiling Oral bioavailability prediction Lead optimization

Regioselective Reactivity of 5,7-Difluoroquinolines with Nitrogen-Centered Nucleophiles as a Synthetic Differentiation Factor

Experimental studies on polyfluorinated quinolines demonstrate that the 5,7-difluoro substitution pattern dictates distinct regiochemical outcomes in reactions with nitrogen nucleophiles. Specifically, 5,7-difluoro-2-chloroquinolines react with ammonia predominantly via chlorine substitution, whereas 6,7-difluoro-2-chloroquinolines and 6,8-difluoro variants preferentially undergo fluorine substitution [1]. This regiochemical divergence has direct implications for the synthesis of aminoquinoline derivatives: the 5,7-difluoro scaffold is more amenable to selective modification at the 2-position while retaining the fluorine atoms at positions 5 and 7, preserving the desired electronic profile of the benzene ring.

Synthetic chemistry Nucleophilic substitution Fluorinated quinoline building blocks

HIV-1 Integrase Inhibitory Potential of 4-Hydroxyquinoline-3-Carbohydrazide Scaffold Class: Mechanistic Basis for 5,7-Difluoro Congener Selection

The 4-hydroxyquinoline-3-carbohydrazide scaffold class has demonstrated HIV-1 integrase inhibitory activity through a defined mechanism: the carboxylic/carbohydrazide and 4-hydroxy groups chelate the Mg²⁺ ion in the integrase active site [1]. In the seminal study by Hajimahdi et al. (2013), compounds 6d and 7e from this series achieved inhibition rates of 32% and 28% at 100 μM against HIV-1 (NL4-3) in HeLa cell cultures, with no significant cytotoxicity at the test concentration [1]. A subsequent 2022 study on 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives reported that compound 9c exhibited an EC₅₀ of 37 μM against HIV-1 replication [2]. While these specific results are from non-5,7-difluoro analogs, the demonstrated Mg²⁺ chelation mechanism—which involves the 4-hydroxy and 3-carbohydrazide groups conserved in the 5,7-difluoro compound—supports class-level inference that the 5,7-difluoro variant can engage the same pharmacophore. The fluorine atoms at positions 5 and 7 may further modulate the electron density at the chelating oxygen atoms, potentially affecting metal-binding affinity.

Anti-HIV-1 Integrase inhibition Metal chelation

β-Glucuronidase Inhibitory Activity of Quinoline-3-Carbohydrazide Derivatives: Structure-Activity Trends Supporting Fluorinated Analog Prioritization

N-Arylidenequinoline-3-carbohydrazides—derivatives directly accessible from 5,7-difluoro-4-hydroxyquinoline-3-carbohydrazide via aldehyde condensation—have demonstrated potent β-glucuronidase inhibitory activity. Taha et al. (2016) reported that 24 out of 30 synthesized analogs showed IC₅₀ values between 2.11 ± 0.05 μM and 46.14 ± 0.95 μM, outperforming the standard inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 48.4 ± 1.25 μM) [1]. The SAR analysis from this study established a clear substituent potency ranking at the N-arylidene position: ortho-OH > F > Cl > NO₂ > pyridyl, with IC₅₀ values as low as 2.11 μM [1][2]. This SAR directly informs the value of the 5,7-difluoro carbohydrazide precursor: it enables systematic exploration of hydrazone libraries where both the fluorine pattern on the quinoline and the arylidene substituent can be varied independently to optimize β-glucuronidase potency.

β-Glucuronidase inhibition Hydrazone derivatization Metabolic disease

Antimycobacterial Activity of Ring-Substituted Quinolinecarbohydrazides: Framework for Differentiated Fluorinated Analog Exploration

The broader class of ring-substituted quinolinecarbohydrazides has established antimycobacterial activity against both drug-sensitive and drug-resistant M. tuberculosis H37Rv strains. Monga et al. (2004) reported that lead quinolinecarbohydrazides 2d, 2e, 2f, and 2g exhibited MIC values of 6.25 μg/mL, while optimized N²-substituted carboxamides 7a, 7h, and 7m achieved MIC values in the range of 6.25–3.125 μg/mL against drug-resistant strains [1]. Although these compounds feature alkyl/cycloalkyl ring substitutions distinct from the 5,7-difluoro pattern, the quinolinecarbohydrazide core pharmacophore is conserved. The 5,7-difluoro compound offers a structurally orthogonal ring-substitution motif (electron-withdrawing fluorine atoms) compared to the published alkyl-substituted leads (electron-donating), providing a complementary SAR vector for antimycobacterial lead optimization programs.

Antitubercular Mycobacterium tuberculosis Quinolinecarbohydrazide SAR

Recommended Research and Procurement Application Scenarios for 5,7-Difluoro-4-hydroxyquinoline-3-carbohydrazide


Hydrazone Library Synthesis for β-Glucuronidase Inhibitor Screening

The carbohydrazide moiety at position 3 enables facile condensation with diverse aromatic aldehydes to generate N-arylidene hydrazone libraries. Given that 80% of N-arylidenequinoline-3-carbohydrazides tested by Taha et al. (2016) outperformed the standard β-glucuronidase inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 48.4 μM), with the best analog achieving IC₅₀ = 2.11 μM [1], the 5,7-difluoro precursor is well-suited for generating focused libraries where the fluorine substituent effect on potency can be systematically evaluated. The established SAR ranking (ortho-OH > F > Cl > NO₂ at the arylidene ring) provides a rational design framework for prioritizing aldehyde coupling partners.

HIV-1 Integrase Inhibitor Lead Optimization with Fluorine-Modulated Metal Chelation

The conserved 4-hydroxy-3-carbohydrazide pharmacophore has been demonstrated through docking studies to chelate the Mg²⁺ ion in the HIV-1 integrase active site, a mechanism shared with the approved drug raltegravir [1]. The 5,7-difluoro substitution pattern, with its distinct electronic profile (LogP = 1.91; PSA = 88.24 Ų) , may fine-tune the electron density at the chelating oxygen atoms, potentially altering Mg²⁺ binding affinity. The scaffold class has demonstrated up to 32% HIV-1 inhibition at 100 μM without cytotoxicity [1], making this compound suitable for hit-to-lead optimization in integrase programs where fluorine SAR is a primary objective.

Antimycobacterial SAR Expansion via Fluorinated Quinolone Scaffold

Ring-substituted quinolinecarbohydrazides have validated antimycobacterial activity with MIC values as low as 3.125 μg/mL against drug-resistant M. tuberculosis H37Rv [1]. The 5,7-difluoro compound introduces an electron-withdrawing fluorination motif that is structurally orthogonal to the published electron-donating alkyl/cycloalkyl substituents (adamantyl, cyclopentyl, cyclohexyl). This creates an opportunity to explore whether fluorine-mediated electronic effects can improve potency against resistant strains or alter the resistance profile relative to existing quinoline-based antitubercular leads.

Regioselective Synthetic Building Block for Polyfluorinated Quinoline Derivatization

Experimental evidence demonstrates that the 5,7-difluoro substitution pattern confers predictable regioselectivity in nucleophilic substitution reactions, favoring reaction at the 2-position chlorine over benzene-ring fluorine atoms when using chloroquinoline precursors [1]. This property makes the 5,7-difluoro scaffold valuable for multi-step synthetic sequences requiring chemoselective modification: the fluorine atoms at positions 5 and 7 remain intact during amine coupling at position 2, preserving the desired electronic characteristics of the quinoline benzene ring throughout the synthetic pathway. DFT calculations in the literature provide activation energy data supporting these regiochemical predictions [1].

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